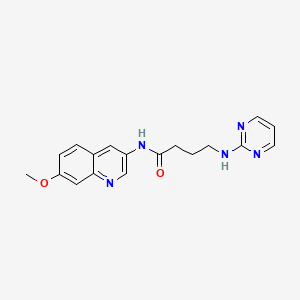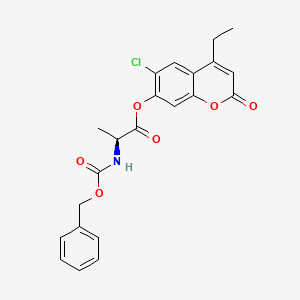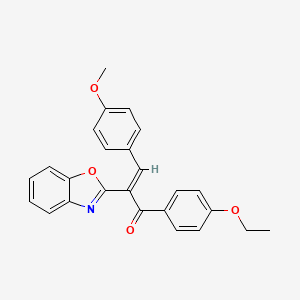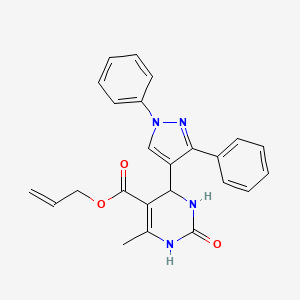
N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide typically involves multi-step organic reactions. A common route might include:
Formation of the quinoline core: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.
Methoxylation: Introduction of the methoxy group at the 7-position of the quinoline ring.
Formation of the butanamide chain: This involves the reaction of the quinoline derivative with a butanoyl chloride or similar reagent.
Attachment of the pyrimidinylamino group: This step involves the reaction of the intermediate with a pyrimidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反応の分析
反応の種類
N-(7-メトキシ-3-キノリル)-4-(2-ピリミジニルアミノ)ブタンアミド: は、以下を含むさまざまな化学反応を起こすことができます。
酸化: メトキシ基は酸化されてヒドロキシル基を形成することができます。
還元: キノリン環は特定の条件下で還元することができます。
置換: アミノ基は、求電子試薬との置換反応に関与することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、アルキル化剤。
主要な生成物
酸化: ヒドロキシル化誘導体の形成。
還元: 部分的または完全に還元されたキノリン誘導体の形成。
置換: さまざまな置換キノリン誘導体の形成。
4. 科学研究への応用
N-(7-メトキシ-3-キノリル)-4-(2-ピリミジニルアミノ)ブタンアミド:
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する潜在的な治療薬。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
N-(7-メトキシ-3-キノリル)-4-(2-ピリミジニルアミノ)ブタンアミド の作用機序には、特定の分子標的との相互作用が含まれます。これらには以下が含まれる場合があります。
酵素: 特定の酵素の阻害または活性化。
受容体: シグナル伝達経路を調節するために細胞受容体に結合します。
DNA / RNA: 遺伝子発現に影響を与えるために、核酸にインターカレーションまたは結合します。
6. 類似の化合物との比較
N-(7-メトキシ-3-キノリル)-4-(2-ピリミジニルアミノ)ブタンアミド: は、以下のような他のキノリン誘導体と比較できます。
クロロキン: 抗マラリア薬として知られています。
キニーネ: 抗不整脈薬として使用されています。
シンコニン: 薬効を持つ別のキノリン誘導体。
N-(7-メトキシ-3-キノリル)-4-(2-ピリミジニルアミノ)ブタンアミド の独自性は、その特定の構造的特徴とキノリンとピリミジン部分の組み合わせにあり、これにより、ユニークな生物活性が得られる可能性があります。
類似化合物との比較
N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide: can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Another quinoline derivative with medicinal properties.
The uniqueness of This compound lies in its specific structural features and the combination of the quinoline and pyrimidine moieties, which may confer unique biological activities.
特性
分子式 |
C18H19N5O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-(7-methoxyquinolin-3-yl)-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-6-5-13-10-14(12-22-16(13)11-15)23-17(24)4-2-7-19-18-20-8-3-9-21-18/h3,5-6,8-12H,2,4,7H2,1H3,(H,23,24)(H,19,20,21) |
InChIキー |
MYYRGXLRGOEDAN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCCNC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one](/img/structure/B11149590.png)
![4-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11149597.png)
![3-[(4-tert-butylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11149601.png)

![(2E)-N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide](/img/structure/B11149611.png)
![2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11149613.png)
![3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11149619.png)
![4-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11149625.png)


![5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan](/img/structure/B11149642.png)
![2-{[3-(Thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11149644.png)
![2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11149645.png)
![N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11149651.png)
